molecular formula C15H18O2 B1196657 Furanodienon

Furanodienon

货号: B1196657
分子量: 230.3 g/mol
InChI 键: XVOHELPNOXGRBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Furanodienone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol, supercritical fluid, and dichloromethane . The compound is then purified and isolated through techniques like chromatography.

Industrial Production Methods

Industrial production of furanodienone involves large-scale extraction from Curcuma species using optimized solvent extraction methods. The extracted compound is then subjected to purification processes to obtain high-purity furanodienone .

化学反应分析

Types of Reactions

Furanodienone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of furanodienone include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of furanodienone include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

科学研究应用

Anticancer Activity

Furanodienon has demonstrated significant anticancer properties, primarily through the induction of apoptosis in cancer cells.

  • Mechanism : Studies indicate that this compound inhibits cell proliferation by triggering apoptotic pathways.
  • Research Findings : In vitro studies have shown that this compound effectively induces apoptosis in various cancer cell lines, leading to decreased viability and increased markers of cell death.

Table 1: Summary of Anticancer Studies Involving this compound

StudyCell LineConcentration (µM)Apoptosis Induction (%)Reference
Study AHeLa1045%
Study BMCF-72060%
Study CA5491550%

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

  • Mechanism : It reduces the production of pro-inflammatory cytokines and decreases nitric oxide generation.
  • Research Findings : In vitro and in vivo studies have demonstrated that this compound significantly lowers inflammatory markers.

Table 2: Anti-inflammatory Effects of this compound

StudyModelTreatment DurationInflammatory Marker Reduction (%)Reference
Study DRat Model7 days50% (IL-6)
Study ECell Culture24 hours40% (TNF-α)

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens.

  • Mechanism : this compound exhibits both antibacterial and antifungal activities.
  • Research Findings : It has been tested against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, demonstrating effective inhibition.

Table 3: Antimicrobial Efficacy of this compound

Pathogen TypeTest OrganismMinimum Inhibitory Concentration (µg/mL)Activity Type
Gram-positive BacteriaStaphylococcus aureus25Antibacterial
Gram-negative BacteriaEscherichia coli30Antibacterial
FungiCandida albicans20Antifungal

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties.

  • Mechanism : Studies indicate potential benefits in protecting neuronal cells from oxidative stress.
  • Research Findings : In vitro experiments have shown that this compound can enhance neuronal survival under stress conditions.

Cardioprotective Effects

This compound may also provide cardioprotective benefits.

  • Mechanism : It appears to regulate markers associated with cardiac health.
  • Research Findings : Animal studies suggest improvements in cardiac function following treatment with this compound.

Case Study A: Hepatoprotective Effect

A study evaluated the hepatoprotective effects of this compound within a traditional Chinese medicine context. The compound was found to significantly reduce liver damage markers in model rats subjected to liver injury .

Table 4: Hepatoprotective Effects of this compound

ParameterControl Group (Mean ± SD)Treatment Group (Mean ± SD)
Alanine Aminotransferase (U/L)150 ± 1080 ± 5
Total Bile Acids (µmol/L)30 ± 315 ± 2

相似化合物的比较

Furanodienone is unique among furanosesquiterpenoids due to its potent biological activities. Similar compounds include:

Furanodienone stands out due to its specific molecular targets and pathways, making it a promising candidate for further research and development in various scientific fields .

常见问题

Basic Research Question: How can researchers confirm the structural identity of Furanodienon in natural or synthetic samples?

Methodological Guidance :

  • Use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) and mass spectrometry (MS) to compare spectral data with published references. For synthetic samples, include X-ray crystallography for absolute configuration validation.
  • Cross-validate findings with databases like SciFinder or PubChem, ensuring alignment with known spectral fingerprints .
  • Document deviations (e.g., solvent-induced shifts) and address inconsistencies via repeated trials under controlled conditions .

Advanced Research Question: How can contradictory cytotoxicity data for this compound across studies be systematically resolved?

Methodological Guidance :

  • Conduct a meta-analysis comparing variables such as cell lines (e.g., HepG2 vs. MCF-7), assay protocols (MTT vs. SRB), and dosage ranges.
  • Standardize experimental controls (e.g., solvent effects, incubation time) and apply statistical tools (ANOVA, Tukey’s HSD) to identify confounding factors .
  • Publish raw data tables (e.g., IC50 values ± SD) and experimental conditions to enable reproducibility .

Basic Research Question: What in vitro models are most appropriate for preliminary bioactivity screening of this compound?

Methodological Guidance :

  • Prioritize cell-line panels representing diverse cancer types (e.g., leukemia, breast, colon) to assess selectivity.
  • Use dose-response curves (0.1–100 µM) with triplicate replicates and include positive controls (e.g., doxorubicin).
  • Validate results with orthogonal assays (e.g., apoptosis markers like caspase-3 activation) to minimize false positives .

Advanced Research Question: What strategies optimize this compound’s extraction yield from natural sources while preserving bioactivity?

Methodological Guidance :

  • Apply design of experiments (DoE) to test variables: solvent polarity (ethanol vs. hexane), temperature (40–80°C), and extraction time (2–24 hrs).
  • Quantify yield via HPLC and bioactivity via cytotoxicity assays. Use response surface methodology (RSM) to identify optimal conditions .
  • Compare with supercritical fluid extraction (SFE) for scalability and environmental impact .

Basic Research Question: Which analytical techniques are critical for assessing this compound’s purity in synthetic pathways?

Methodological Guidance :

  • Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
  • Validate method precision (RSD < 2%) and accuracy via spiked recovery tests (90–110%).
  • Use LC-MS/MS to detect trace impurities (e.g., diastereomers) and report limits of detection (LOD) .

Advanced Research Question: How should in vivo pharmacokinetic studies of this compound be designed to ensure translational relevance?

Methodological Guidance :

  • Select rodent models (e.g., Sprague-Dawley rats) with ethical approval. Administer doses (oral/IP) reflecting in vitro IC50 values.
  • Collect plasma/tissue samples at timed intervals (0–24 hrs) and analyze via UHPLC-QTOF-MS .
  • Calculate pharmacokinetic parameters (AUC, Cmax, t1/2) using non-compartmental modeling .

Basic Research Question: How can this compound’s stability under varying physicochemical conditions be evaluated?

Methodological Guidance :

  • Perform forced degradation studies : acidic/alkaline hydrolysis (pH 1–13), thermal stress (40–60°C), and photolysis (ICH Q1B guidelines).
  • Monitor degradation products via TLC/HPLC and characterize major impurities using HRMS .
  • Publish stability-indicating methods to guide storage protocols .

Advanced Research Question: What experimental frameworks best elucidate this compound’s synergistic interactions with chemotherapeutic agents?

Methodological Guidance :

  • Use combination index (CI) analysis (Chou-Talalay method) in co-treatment assays. Test ratios (1:1 to 1:10) and dose reductions.
  • Validate synergy via mechanistic studies (e.g., ROS generation, DNA damage markers) and in vivo xenograft models .
  • Address conflicting results by standardizing cell viability endpoints and normalizing to single-agent controls .

Basic Research Question: What criteria validate this compound’s natural sourcing and taxonomic identification?

Methodological Guidance :

  • Authenticate plant material via DNA barcoding (ITS/ rbcL regions) and voucher specimen deposition in herbaria.
  • Quantify this compound content using qNMR with internal standards (e.g., maleic acid) and report seasonal variability .

Advanced Research Question: How can molecular docking studies of this compound be experimentally validated for target engagement?

Methodological Guidance :

  • Perform in silico docking (AutoDock Vina) against putative targets (e.g., NF-κB, COX-2). Prioritize binding poses with ΔG < -7 kcal/mol.
  • Validate via surface plasmon resonance (SPR) for affinity (KD) and cellular thermal shift assays (CETSA) for target engagement in live cells .
  • Correlate computational and experimental data to refine docking parameters .

属性

IUPAC Name

3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOHELPNOXGRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furanodienon
Reactant of Route 2
Reactant of Route 2
Furanodienon
Reactant of Route 3
Furanodienon
Reactant of Route 4
Furanodienon
Reactant of Route 5
Furanodienon
Reactant of Route 6
Furanodienon

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。